3-Ethyl-5-methylbenzaldehyde
Overview
Description
3-Ethyl-5-methylbenzaldehyde: is an organic compound with the molecular formula C₁₀H₁₂O . It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethyl-5-methylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-ethyl-5-methylbenzonitrile, followed by oxidation. This method allows for large-scale production with high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethyl-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: 3-Ethyl-5-methylbenzoic acid.
Reduction: 3-Ethyl-5-methylbenzyl alcohol.
Substitution: 3-Ethyl-5-methyl-2-nitrobenzaldehyde.
Scientific Research Applications
Chemistry: 3-Ethyl-5-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It serves as a model compound to investigate the interactions between aldehydes and biological macromolecules .
Medicine: While not a drug itself, this compound is used in the synthesis of pharmaceutical compounds. Its derivatives have potential therapeutic applications, including antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavorings. Its aromatic properties make it a key ingredient in the formulation of various consumer products .
Mechanism of Action
The mechanism of action of 3-ethyl-5-methylbenzaldehyde involves its interaction with nucleophiles due to the presence of the aldehyde functional group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and condensation reactions .
Molecular Targets and Pathways: In biological systems, aldehydes can form adducts with proteins and nucleic acids, potentially affecting their function. The reactivity of this compound with biological macromolecules is a subject of ongoing research .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the ethyl and methyl substituents.
3-Ethylbenzaldehyde: Similar structure but lacks the methyl group at the fifth position.
5-Methylbenzaldehyde: Similar structure but lacks the ethyl group at the third position.
Uniqueness: 3-Ethyl-5-methylbenzaldehyde is unique due to the presence of both ethyl and methyl groups on the benzene ring. This substitution pattern influences its reactivity and physical properties, making it distinct from other benzaldehyde derivatives .
Properties
IUPAC Name |
3-ethyl-5-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-4-8(2)5-10(6-9)7-11/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXLWSISHOTIEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308577 | |
Record name | 3-Ethyl-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3132-93-2 | |
Record name | 3-Ethyl-5-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3132-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.